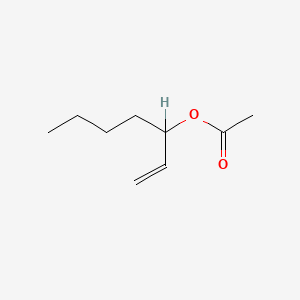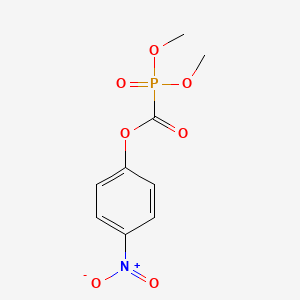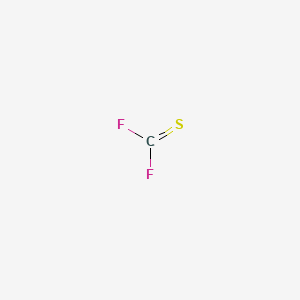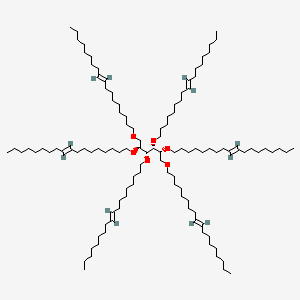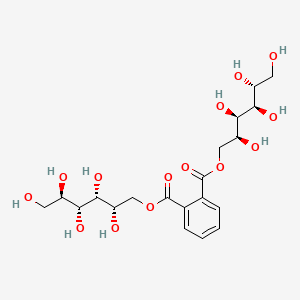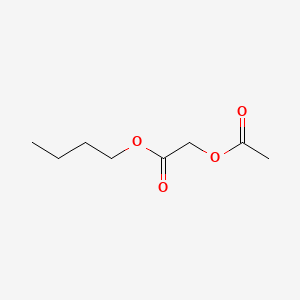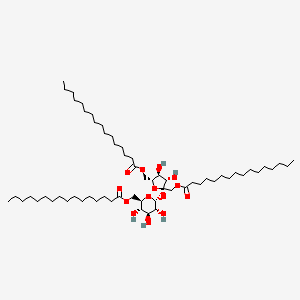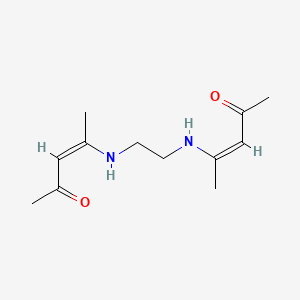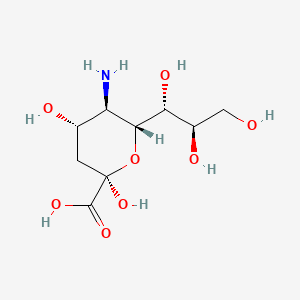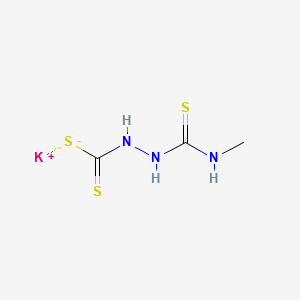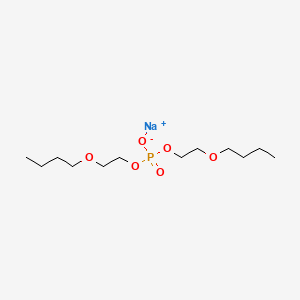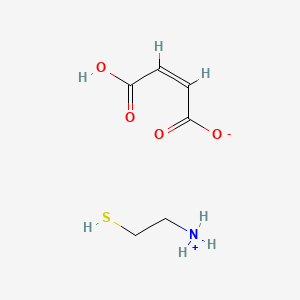
(2-Mercaptoethyl)ammonium hydrogen maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Mercaptoethyl)ammonium hydrogen maleate is a heterocyclic organic compound with the molecular formula C6H11NO4S and a molecular weight of 193.22084 g/mol . It is known for its unique structure, which includes a mercaptoethyl group and an ammonium hydrogen maleate moiety. This compound is primarily used in research and experimental applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Mercaptoethyl)ammonium hydrogen maleate typically involves the reaction of ethanethiol with maleic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Mercaptoethyl)ammonium hydrogen maleate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while reduction can produce thiols .
Applications De Recherche Scientifique
(2-Mercaptoethyl)ammonium hydrogen maleate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2-Mercaptoethyl)ammonium hydrogen maleate involves its interaction with molecular targets through its mercapto and ammonium groups. These interactions can modulate various biochemical pathways and processes, leading to its observed effects. The specific molecular targets and pathways involved depend on the context of its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanethiol: Shares the mercapto group but lacks the ammonium hydrogen maleate moiety.
Cysteamine: Contains a similar mercaptoethyl group but differs in its overall structure and properties.
Thioethanolamine: Similar in having both mercapto and amino groups but differs in its specific arrangement and reactivity.
Uniqueness
(2-Mercaptoethyl)ammonium hydrogen maleate is unique due to its combination of a mercaptoethyl group and an ammonium hydrogen maleate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Propriétés
Numéro CAS |
93965-19-6 |
|---|---|
Formule moléculaire |
C6H11NO4S |
Poids moléculaire |
193.22 g/mol |
Nom IUPAC |
(Z)-4-hydroxy-4-oxobut-2-enoate;2-sulfanylethylazanium |
InChI |
InChI=1S/C4H4O4.C2H7NS/c5-3(6)1-2-4(7)8;3-1-2-4/h1-2H,(H,5,6)(H,7,8);4H,1-3H2/b2-1-; |
Clé InChI |
CFKWMOSBWWKRJM-ODZAUARKSA-N |
SMILES isomérique |
C(CS)[NH3+].C(=C\C(=O)[O-])\C(=O)O |
SMILES canonique |
C(CS)[NH3+].C(=CC(=O)[O-])C(=O)O |
Numéros CAS associés |
60-23-1 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



